molecular formula C9H21N3O2S B2680779 (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine CAS No. 1178696-38-2

(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine

Cat. No.: B2680779
CAS No.: 1178696-38-2
M. Wt: 235.35
InChI Key: HTNRLEHTEKSUPH-UHFFFAOYSA-N
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Description

(2-[4-(Isopropylsulfonyl)piperazin-1-yl]ethyl)amine (CAS 1178696-38-2) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a piperazine core substituted with an isopropylsulfonyl group and a terminal ethylamine side chain, a structural motif commonly found in molecules that target biologically relevant proteins . Its molecular formula is C9H21N3O2S and it has a molecular weight of 235.35 g/mol . The primary research value of this amine lies in its role as a versatile synthon for the design and synthesis of more complex molecules. Researchers utilize it to introduce a substituted piperazine moiety into target structures, which can be critical for modulating the pharmacokinetic and binding properties of new chemical entities. The isopropylsulfonyl group can act as a hydrogen bond acceptor, potentially influencing the compound's interaction with enzyme active sites or receptors . This makes it particularly valuable for creating libraries of compounds for high-throughput screening against various therapeutic targets, including membrane proteins such as G-protein-coupled receptors (GPCRs) and ion channels, which are key drug targets . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-(4-propan-2-ylsulfonylpiperazin-1-yl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2S/c1-9(2)15(13,14)12-7-5-11(4-3-10)6-8-12/h9H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNRLEHTEKSUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CCN(CC1)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale cyclization reactions and the use of solid-phase synthesis techniques. These methods are designed to maximize yield and purity while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Types of Reactions

(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield amines or alcohols .

Scientific Research Applications

Central Nervous System Disorders

One of the primary applications of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine is in the development of pharmacological agents targeting serotonin receptors, particularly the 5-HT1A receptor. Compounds that modulate these receptors are crucial in treating conditions like schizophrenia and depression. Recent studies have shown that derivatives of this compound exhibit enhanced binding affinities toward serotonin receptors, suggesting potential for therapeutic use .

Antitumor Activity

Research indicates that certain derivatives of this compound demonstrate antitumor properties by inhibiting specific kinases involved in cancer progression. For instance, compounds derived from this structure have been evaluated for their efficacy against ATR (ataxia telangiectasia and Rad3-related protein), a kinase implicated in DNA damage response pathways . The optimization of these compounds has resulted in improved selectivity and potency, making them promising candidates for cancer therapies.

Case Study 1: Serotonin Receptor Modulation

A study focused on synthesizing ligands that target the 5-HT1A receptor found that modifications to the isopropylsulfonyl moiety significantly enhanced receptor affinity. The synthesized ligands were tested in vitro, demonstrating promising results with Ki values indicating strong binding affinities (as low as 4.8 nM) compared to parent compounds . This case highlights the potential of this compound derivatives in developing new antidepressants.

Case Study 2: Kinase Inhibition in Cancer Therapy

Another investigation explored the role of this compound derivatives as ATR inhibitors. The study reported that these compounds exhibited over 100-fold selectivity against related kinases, making them suitable for further development as targeted cancer therapies. The research emphasized optimizing structural components to enhance pharmacokinetic properties and therapeutic efficacy .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Central Nervous System DisordersEnhanced binding affinity to 5-HT1A receptors; potential antidepressant properties
Antitumor ActivityEffective ATR inhibitors with high selectivity; promising for cancer therapy
Synthesis TechniquesUtilizes Suzuki coupling and other organic reactions for complex structures

Mechanism of Action

The mechanism of action of (2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Variations on the Piperazine Ring

The piperazine scaffold is highly modifiable, and substituents critically determine biological activity. Key analogs and their substituents include:

Compound Piperazine Substituent Key Features Reference
Target Compound Isopropylsulfonyl Electron-withdrawing; enhances polarity and potential H-bonding -
2-(4-Isopropylpiperazin-1-yl)ethan-1-amine Isopropyl Lipophilic; lacks sulfonyl’s electronic effects
{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}amine 2-Fluorophenyl Aryl group increases lipophilicity; potential π-π interactions
Compound 5d () 4-Chloro-6-(dibutylamino)-1,3,5-triazin-2-yl Bulky substituent; enhances AChE inhibition via PAS binding
Cetirizine Ethyl Ester (4-Chlorophenyl)phenylmethyl Antihistamine activity; aryl groups dominate receptor interaction

Key Insights :

  • Electron Effects : The isopropylsulfonyl group in the target compound contrasts with electron-donating (e.g., isopropyl) or π-system-rich (e.g., aryl) substituents in analogs. This may alter binding kinetics in enzyme targets.

Pharmacological Activities

Enzyme Inhibition
  • AChE Inhibition: Compound 5d () demonstrates IC₅₀ = 7.74 µM against AChE, attributed to its triazine-quinoline core and PAS binding. The target compound’s sulfonyl group may compete for similar binding sites but requires empirical validation.
  • p97 ATPase Inhibition: Analogs in –3 (e.g., indole-phenyl derivatives) show nanomolar activity, suggesting ethylamine-piperazine frameworks are critical for ATPase targeting.
Transporter Modulation
  • P-Glycoprotein (P-gp) Inhibition : Compounds in (e.g., MW 388.38, CLogP 2.35) highlight piperazine’s role in P-gp inhibition. The target compound’s sulfonyl group may reduce passive diffusion but enhance polar interactions.

Physicochemical Properties

Property Target Compound 2-Fluorophenyl Analog AChE Inhibitor 5d
Molecular Weight ~307 g/mol* ~263 g/mol 514.2 g/mol
CLogP ~1.5 (estimated) ~2.8 3.2
Hydrogen Bond Acceptors 5 4 7

*Calculated based on formula C₉H₂₁N₃O₂S.

Key Insights :

  • The target compound’s lower CLogP (vs. aryl analogs) suggests improved solubility but reduced membrane permeability.
  • Higher hydrogen bond capacity may enhance target engagement in polar active sites.

Biological Activity

(2-[4-(Isopropylsulfonyl)piperazin-1-YL]ethyl)amine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • IUPAC Name : 2-[4-(Isopropylsulfonyl)piperazin-1-yl]ethylamine
  • Molecular Formula : C₁₁H₁₈N₂O₂S
  • Molecular Weight : 246.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with various protein targets, including kinases involved in cellular signaling pathways. It has been shown to exhibit inhibitory effects on specific kinases, which are crucial for cancer cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. The following table summarizes the IC₅₀ values obtained from various studies:

Cell LineIC₅₀ (µM)Reference
HepG20.137
MCF-70.164
MV-4-114.3
A549<1
K56220.2

These results indicate that the compound is particularly effective against liver cancer (HepG2) and breast cancer (MCF-7) cells.

Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of key signaling pathways associated with cell growth and apoptosis. For example, it has been reported to sensitize colorectal cancer cells to cisplatin, enhancing the efficacy of this chemotherapeutic agent at lower concentrations compared to traditional dosages .

Study 1: Anticancer Activity

A recent study investigated the anticancer potential of this compound in combination with other chemotherapeutic agents. The results indicated a synergistic effect when used alongside standard treatments, leading to reduced tumor growth in xenograft models .

Study 2: Neuropharmacological Effects

In addition to its anticancer properties, this compound has shown promise in neuropharmacology. It was tested for its ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. Preliminary results suggest potential benefits in treating anxiety and depression-related disorders due to its selective affinity for certain serotonin receptors .

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